3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole
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Overview
Description
3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is a synthetic organic compound characterized by its unique structure, which includes a triazole ring substituted with dichlorophenyl, furyl, and prop-2-enyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with furfural and propargyl bromide in the presence of a base to yield the final triazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl)-3-(methylthio)phenylmethanol
- 2,4-Dichlorophenyl)-3-(methylthio)phenylmethane
Uniqueness
3-[(2,4-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is unique due to its specific combination of functional groups and the triazole ring structure
Properties
Molecular Formula |
C16H13Cl2N3OS |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C16H13Cl2N3OS/c1-2-7-21-15(14-4-3-8-22-14)19-20-16(21)23-10-11-5-6-12(17)9-13(11)18/h2-6,8-9H,1,7,10H2 |
InChI Key |
BUDXCPDAEYIRGB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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